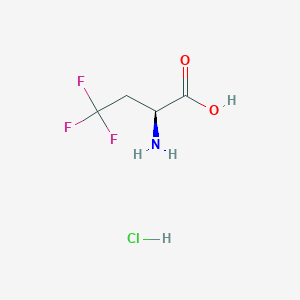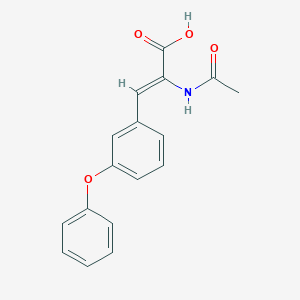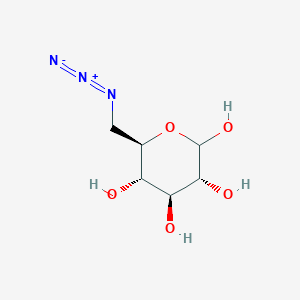
2-(Phosphonomethyl)Succinic Acid
Descripción general
Descripción
2-(Phosphonomethyl)Succinic Acid is an organic compound with the molecular formula C5H9O7P. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a phosphonomethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phosphonomethyl)Succinic Acid typically involves the reaction of succinic acid with phosphonomethylating agents under controlled conditions. One common method includes the use of phosphonomethyl chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Phosphonomethyl)Succinic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonomethyl derivatives of fumaric acid.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.
Substitution: The phosphonomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphonomethyl derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
2-(Phosphonomethyl)Succinic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(Phosphonomethyl)Succinic Acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes involved in metabolic processes. The phosphonomethyl group allows the compound to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
- 2-(2-Hydroxyphenyl)Succinic Acid
- 2-(3-Fluorophenyl)Succinic Acid
- 2-(2-Chloro-5-methoxybenzyl)Succinic Acid
- 2-(2-Naphthylmethyl)Succinic Acid
- 2-(Methoxymethyl)Succinic Acid
Comparison: Compared to these similar compounds, 2-(Phosphonomethyl)Succinic Acid is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications, such as enzyme inhibition and the synthesis of specialized polymers .
Propiedades
IUPAC Name |
2-(phosphonomethyl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O7P/c6-4(7)1-3(5(8)9)2-13(10,11)12/h3H,1-2H2,(H,6,7)(H,8,9)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQVDBCNWPUEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CP(=O)(O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B8055317.png)



![(Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B8055329.png)


![methyl (Z)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B8055347.png)



![(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8055386.png)


